3-(3-hydroxypropyl)-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-(3-hydroxypropyl)-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H23N5O3 and its molecular weight is 429.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Imidazo[2,1-f]purine-2,4-diones Derivatives
Research into the synthesis of imidazo[2,1-f]purine-2,4-dione derivatives reveals diverse methods. For example, Simo et al. (1998) discussed the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, highlighting a key approach in the creation of such compounds (Simo, Rybár, & Alföldi, 1998).
Photophysical Properties
Wenska et al. (2004) investigated the spectral and photophysical properties of imidazo[1,2-a]purine derivatives, finding that these compounds exhibit specific absorption and fluorescence properties influenced by solvent polarity and pH levels. This research is vital for understanding the interaction of these compounds with light and their potential applications in phototherapy or imaging (Wenska et al., 2004).
Biological Activity and Applications
Potential Antidepressant and Anxiolytic Agents
A series of studies by Zagórska and colleagues have explored the biological activity of imidazo[2,1-f]purine-2,4-dione derivatives. Their work includes synthesizing N-8-arylpiperazinylpropyl derivatives and amide derivatives, examining their potential as antidepressants and anxiolytics. The findings suggest that certain derivatives could serve as effective pharmacological agents for treating depression and anxiety (Zagórska et al., 2009), (Zagórska et al., 2016).
Serotonin Transporter Activity
Further, the same research group has evaluated the serotonin transporter activity of these derivatives, correlating their acid-base properties with biological activity. This aspect is crucial in understanding how these compounds interact with biological systems and their potential therapeutic applications (Zagórska et al., 2011).
Molecular and Structural Analysis
Molecular Design and Docking Studies
Baraldi et al. (2008) conducted structure-activity relationship studies on similar structures, utilizing molecular docking and 3D-QSAR studies. This research is crucial for understanding how these compounds interact at the molecular level, potentially guiding the design of new drugs or therapeutic agents (Baraldi et al., 2008).
Properties
IUPAC Name |
2-(3-hydroxypropyl)-4-methyl-6-(2-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-16-9-6-7-12-18(16)29-19(17-10-4-3-5-11-17)15-28-20-21(25-23(28)29)26(2)24(32)27(22(20)31)13-8-14-30/h3-7,9-12,15,30H,8,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJRIEPUAKINGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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